alpha-Cedrene epoxide
CAS No.: 13567-39-0
Cat. No.: VC20996048
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13567-39-0 |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane |
| Standard InChI | InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3/t9-,10+,11-,12?,14+,15-/m1/s1 |
| Standard InChI Key | HZRFVTRTTXBHSE-RNEKMQJUSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@]4(C(C3)O4)C |
| SMILES | CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C |
| Canonical SMILES | CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C |
Introduction
Chemical Identity and Structure
Alpha-Cedrene epoxide, also known as 8,9-epoxycedrane, is a sesquiterpenoid compound derived from alpha-cedrene, which is naturally found in cedarwood oil. The compound features a complex tricyclic structure with an epoxide functional group that significantly influences its chemical reactivity and biological properties.
Chemical Properties
Alpha-Cedrene epoxide has the following chemical identity characteristics:
Structural Characteristics
Alpha-Cedrene epoxide possesses a complex three-dimensional structure with specific stereochemistry that influences its properties. The epoxide group creates a three-membered ring containing an oxygen atom, which introduces strain in the molecule and makes this functional group particularly reactive. The compound's structure features multiple methyl substituents and a rigid tricyclic framework that contributes to its stability and distinctive olfactory characteristics .
Synthesis Methods
The production of alpha-Cedrene epoxide typically involves the epoxidation of alpha-cedrene. Several methods have been documented for this transformation, with varying yields and conditions.
Laboratory Scale Synthesis
The most common laboratory method for synthesizing alpha-Cedrene epoxide involves the epoxidation of alpha-cedrene using peracids. According to patent literature, the compound can be synthesized with excellent yield (95%) through a carefully controlled process:
"1032 g (5.0 mole) 99% alpha-cedrene, 2271 g chloroform and 532 g (5.0 mole) anhydrous sodium carbonate are introduced into a 10 l glass reactor equipped with a stirrer, reflux condenser, an internal thermometer and a dropping funnel and heated to 15° C. Subsequently, 1183 g (6.0 mole) PES-40 to which 21 g (0.25 mole) sodium acetate had been added, are added dropwise in the course of 1 hour in such a way that the reaction temperature is 20° C. by applying brine cooling. Subsequently, agitation is continued for a further 3 hours at 20° C."
This process resulted in 1114 g of alpha-Cedrene oxide with a content of 94%, corresponding to a yield of 95% based on the starting alpha-cedrene .
Process Considerations
The synthesis of alpha-Cedrene epoxide requires careful control of reaction conditions due to the acid-sensitive nature of the epoxide product. Key considerations include:
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Temperature control: The reaction is typically conducted between 15-20°C to minimize decomposition of the peracid and prevent unwanted side reactions .
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pH management: Neutralization of strong acids in the reaction mixture is critical for achieving high yields of the epoxide .
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Solvent selection: Chloroform has been demonstrated to be an effective solvent for this transformation, though other inert solvents can also be used with adjusted reaction times .
Industrial Scale Production
For industrial scale production, the process can be adapted to larger reactors while maintaining similar reaction conditions. The patent literature describes successful scaling of similar epoxidation processes, suggesting that alpha-Cedrene epoxide can be produced efficiently at commercial scale . The use of stainless steel reactors equipped with appropriate mixing and temperature control systems allows for consistent production of high-quality material.
Applications and Uses
Alpha-Cedrene epoxide has found applications across multiple industries, primarily due to its distinctive olfactory properties and potential biological activities.
Fragrance Industry
The compound is valued in the perfumery and fragrance industry for its woody, amber-like aroma with hints of tobacco and sandalwood . These characteristics make it a desirable ingredient in:
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Fine fragrances: Providing woody base notes in perfume compositions
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Personal care products: Adding complexity and longevity to scent profiles in soaps, lotions, and cosmetics
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Home fragrances: Contributing distinctive woody notes to room sprays, diffusers, and candles
The stable nature of the compound and its compatibility with other fragrance ingredients make it particularly useful in complex fragrance formulations where long-lasting woody notes are desired .
Chemical Research
In the field of chemical research, alpha-Cedrene epoxide serves as:
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A building block in the synthesis of complex organic molecules and natural products
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A model compound for studying epoxide reactivity and stereoselectivity
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A precursor for the synthesis of other cedrane derivatives with potential applications
The compound's well-defined stereochemistry and reactive epoxide functional group make it valuable for investigating stereoselective transformations and developing synthetic methodologies.
Chemical Reactivity
The epoxide functional group in alpha-Cedrene epoxide makes it particularly reactive toward certain chemical transformations, providing opportunities for derivatization and further functionalization.
Characteristic Reactions
Alpha-Cedrene epoxide can undergo several characteristic reactions typical of epoxides:
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Nucleophilic Ring Opening: The strained three-membered epoxide ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to functionalized derivatives.
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Reduction: The epoxide can be reduced to form alcohols using reducing agents, resulting in the formation of corresponding diols.
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Rearrangement Reactions: Under acidic conditions, the epoxide can undergo rearrangement to form carbonyl compounds or other structural transformations.
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Further Oxidation: The epoxide can be subjected to additional oxidation reactions to form more complex oxygenated derivatives.
Acid Sensitivity
Alpha-Cedrene epoxide is classified as an acid-labile epoxide, meaning it undergoes modification in the presence of low molecular weight carboxylic acids . This sensitivity necessitates careful control of reaction conditions during its synthesis and handling. The patent literature specifically mentions alpha-Cedrene epoxide among compounds that are particularly susceptible to acid-catalyzed transformations:
"Acid-labile epoxides are those which undergo modification in the presence of low molecular weight carboxylic acids. In particular, they are derived from olefins which have two substituents or an aryl radical on at least 1 C atom of the olefinic double bond, or from cyclo-olefins, in particular from bicyclic terpenes. Examples of such olefins are: isobutene, 1,1,2-trimethyl ethylene, tetramethyl ethylene, styrene, acenapththylene, cyclohexene, 1-alkylcyclohexene alpha and beta-pinene, camphene, linalyl acetate, cedrene and calarene."
This acid sensitivity is important to consider when designing reactions involving alpha-Cedrene epoxide or when incorporating it into formulations where acidic components might be present.
Comparison with Similar Compounds
Alpha-Cedrene epoxide belongs to a family of structurally related compounds, each with distinct properties and applications. Understanding these relationships helps contextualize its unique characteristics.
Structural Analogs
Several compounds share structural similarities with alpha-Cedrene epoxide:
Functional Comparison
When compared to other epoxides derived from natural terpenes, alpha-Cedrene epoxide demonstrates distinctive characteristics:
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Stability: Generally more stable than monoterpene epoxides such as alpha-pinene oxide
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Odor Profile: More pronounced woody and amber notes compared to similar structural analogs
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Reactivity: Moderate reactivity compared to more strained or less hindered epoxides
These comparisons highlight the unique position of alpha-Cedrene epoxide within the broader family of terpene-derived epoxides and explain its specific utility in various applications.
Biological Activities and Research Findings
Although research on the biological activities of alpha-Cedrene epoxide remains in preliminary stages, several potential properties have been identified.
Antimicrobial Properties
Alpha-Cedrene epoxide has been investigated for its antimicrobial activities against various microorganisms. While specific data from the search results is limited, the compound has been noted for potential applications in this area, suggesting activity against certain bacterial and fungal species .
Research Limitations
Current research on alpha-Cedrene epoxide faces several limitations:
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Limited number of comprehensive studies specifically focused on this compound
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Incomplete understanding of structure-activity relationships
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Limited clinical data to support therapeutic applications These limitations highlight the need for further research to fully characterize the biological activities and potential applications of alpha-Cedrene epoxide.
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